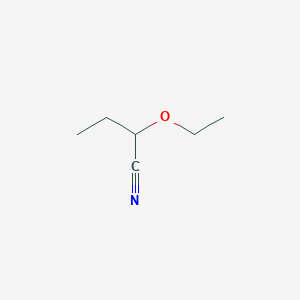
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid, also known as DFAP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DFAP is an analog of the neurotransmitter glutamate, which is involved in the regulation of neuronal activity in the central nervous system.
Mécanisme D'action
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. Activation of the NMDA receptor results in an influx of calcium ions into the neuron, which can trigger various downstream signaling pathways. (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid has been shown to selectively activate the NMDA receptor without affecting other glutamate receptor subtypes.
Biochemical and physiological effects:
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of long-term potentiation, and the promotion of neurogenesis. (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid in lab experiments is its selectivity for the NMDA receptor, which allows for more precise manipulation of neuronal activity. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of drugs and other compounds on the central nervous system. However, one limitation of using (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its effects on other systems in the body, such as the immune system and the gut-brain axis. Additionally, the use of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid in combination with other compounds, such as psychedelics, could lead to new insights into the mechanisms underlying altered states of consciousness.
Méthodes De Synthèse
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid can be synthesized using a variety of methods, including the reaction of 2,6-difluorobenzaldehyde with L-alanine followed by reduction of the resulting Schiff base. Another method involves the reaction of 2,6-difluorobenzaldehyde with glycine followed by decarboxylation and reduction. The purity of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid has been used as a tool to study the function of glutamate receptors and their role in synaptic transmission. (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYPPOKFXIOJTJ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](CC(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-5,6-dimethyl-4-pyrimidinol](/img/structure/B2574735.png)



![3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574743.png)



![2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2574749.png)

